3-Amino-5-chloro-2-hydroxyacetophenone
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Overview
Description
3-Amino-5-chloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of acetophenone, characterized by the presence of amino, chloro, and hydroxy functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Amino-5-chloro-2-hydroxyacetophenone involves the use of ortho-aminophenol as the starting material. The process includes the following steps :
Acetylation: Ortho-aminophenol reacts with acetic anhydride in the presence of a polar solvent under acidic or basic conditions to form 2-acetaminophenol acetic acid esters.
Fries Rearrangement: The esters undergo Fries rearrangement in an aprotic solvent, catalyzed by anhydrous titanium tetrachloride, to yield this compound.
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, high yield, and purity. The use of readily available raw materials and simple equipment makes the production process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenones depending on the reagents used
Scientific Research Applications
3-Amino-5-chloro-2-hydroxyacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-2-hydroxyacetophenone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, affecting their activity. Its effects are mediated through the modulation of biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxyacetophenone: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Chloro-2-hydroxyacetophenone: Lacks the amino group, which influences its chemical properties and applications.
3,5-Dichloro-2-hydroxyacetophenone:
Uniqueness
3-Amino-5-chloro-2-hydroxyacetophenone is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(3-amino-5-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,10H2,1H3 |
InChI Key |
ZTIGWUVHBVZOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)N)O |
Origin of Product |
United States |
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